molecular formula C15H13N3O3S B5528213 N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide

N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5528213
M. Wt: 315.3 g/mol
InChI Key: BAAHDRUWFTYKOI-UHFFFAOYSA-N
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Description

N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H13N3O3S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group, a nitrophenyl group, and a carbamothioyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-methyl-5-nitroaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials into the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems. The final product is purified using methods like recrystallization or chromatography to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of benzamide derivatives with different functional groups .

Scientific Research Applications

N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide group may also play a role in binding to specific proteins or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide
  • 2-Methyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide

Uniqueness

N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-7-8-12(18(20)21)9-13(10)16-15(22)17-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAHDRUWFTYKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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